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molecular formula C10H8O4 B191981 Noreugenin CAS No. 1013-69-0

Noreugenin

Cat. No. B191981
M. Wt: 192.17 g/mol
InChI Key: NCUJRUDLFCGVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09044409B2

Procedure details

5,7-Diacetoxy-3-acetyl-2-methylchromen-4-one is refluxed for 1 hour with 40 ml of 10% sodium carbonate solution. After cooling, the suspension is adjusted to a pH of about 6 using 2N HCl and cooled. The precipitate is filtered off, giving 0.6 g of very pale brown powder (TM=279.9° C.)
Name
5,7-Diacetoxy-3-acetyl-2-methylchromen-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:14]=[C:13]([O:15]C(=O)C)[CH:12]=[C:11]2[C:6]=1[C:7](=[O:23])[C:8](C(=O)C)=[C:9]([CH3:19])[O:10]2)(=O)C.Cl>C(=O)([O-])[O-].[Na+].[Na+]>[OH:4][C:5]1[CH:14]=[C:13]([OH:15])[CH:12]=[C:11]2[C:6]=1[C:7](=[O:23])[CH:8]=[C:9]([CH3:19])[O:10]2 |f:2.3.4|

Inputs

Step One
Name
5,7-Diacetoxy-3-acetyl-2-methylchromen-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C2C(C(=C(OC2=CC(=C1)OC(C)=O)C)C(C)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
giving 0.6 g of very pale brown powder (TM=279.9° C.)

Outcomes

Product
Name
Type
Smiles
OC1=C2C(C=C(OC2=CC(=C1)O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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